molecular formula C14H10N4S B2887027 [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile CAS No. 838100-58-6

[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile

Cat. No.: B2887027
CAS No.: 838100-58-6
M. Wt: 266.32
InChI Key: KOORCXYFQKCDQF-UHFFFAOYSA-N
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Description

[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile is a heterocyclic compound that features a benzimidazole and pyridine ring connected via a sulfanyl group, with an acetonitrile moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile typically involves multi-step organic reactions One common method includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivativeThe final step involves the addition of the acetonitrile group under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzimidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzimidazole and pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile is unique due to its combination of a benzimidazole and pyridine ring with a sulfanyl and acetonitrile group

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c15-7-9-19-14-10(4-3-8-16-14)13-17-11-5-1-2-6-12(11)18-13/h1-6,8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOORCXYFQKCDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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